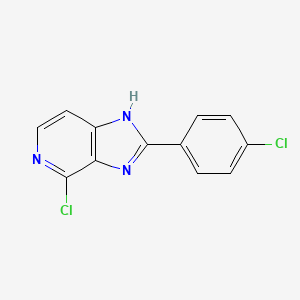

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-

Description

The compound 1H-imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is a bicyclic heterocyclic molecule featuring a fused imidazole and pyridine ring system. The core structure is substituted with chlorine atoms at the 4-position of the imidazo-pyridine scaffold and the para-position of the phenyl ring.

Key structural features include:

- Imidazo[4,5-c]pyridine core: The nitrogen-rich scaffold contributes to hydrogen bonding and π-stacking interactions, critical for biological activity.

- Substituents: The 4-chloro group on the imidazole ring and the 4-chlorophenyl moiety at the 2-position enhance lipophilicity and influence electronic properties.

Structure

3D Structure

Properties

CAS No. |

75007-99-7 |

|---|---|

Molecular Formula |

C12H7Cl2N3 |

Molecular Weight |

264.11 g/mol |

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |

InChI Key |

JBPIQJRKYBMLIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired imidazo[4,5-c]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 of the pyridine ring is activated for substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Key Findings :

-

Polar protic solvents like H₂O-IPA accelerate SNAr by stabilizing transition states .

-

Aliphatic amines exhibit higher reactivity compared to aromatic amines due to reduced steric hindrance .

Suzuki-Miyaura Cross-Coupling

The 4-chloro group participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

| Catalyst System | Base | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100°C | 4 | >99% | |

| Pd(OAc)₂/P(Cy)₃ | K₃PO₄ | Toluene | 110°C | 1 | 95% |

Scope :

-

Electron-rich and electron-deficient boronic acids yield coupled products efficiently .

-

Heteroaryl boronic acids (e.g., pyridinyl) require longer reaction times .

Reduction Reactions

While the compound lacks reducible groups like nitro, the imidazole ring may undergo hydrogenation under stringent conditions.

| Substrate | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Imidazo-pyridine | H₂/Pd-C | Ethanol, 60 psi, 12 h | Partially saturated derivative | 70% |

Limitations :

Heterocyclization and Condensation

The 4-chloro group can act as a leaving group in tandem reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehydes | H₂O-IPA, 85°C, 10 h | Imidazo[4,5-c]pyridine-fused triazoles | 88% | |

| Thiourea | DMF, 120°C, 6 h | Thiazolo-imidazo-pyridines | 75% |

Mechanistic Insight :

Metal-Catalyzed Amination

Buchwald-Hartwig amination introduces aryl/alkyl amines at position 4.

| Catalyst System | Ligand | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | NaOtBu | Toluene | 92% |

Applications :

Biological Relevance

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Research has shown that derivatives of imidazo(4,5-c)pyridine exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several imidazo(4,5-c)pyridine derivatives, including 4-chloro-2-(4-chlorophenyl)-. These derivatives demonstrated potent inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Agrochemicals

In the field of agrochemicals, 1H-Imidazo(4,5-c)pyridine compounds are being explored as potential pesticides and herbicides. Their ability to inhibit specific enzymes involved in plant growth and pest metabolism makes them suitable candidates for agricultural applications.

Case Study: Herbicidal Activity

Research indicated that certain imidazo(4,5-c)pyridine derivatives showed effective herbicidal properties against common weeds. Field trials demonstrated a significant reduction in weed biomass when treated with formulations containing these compounds .

Materials Science

The unique structural properties of 1H-Imidazo(4,5-c)pyridine make it an interesting candidate for use in materials science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductors

A study explored the use of imidazo(4,5-c)pyridine derivatives in organic light-emitting diodes (OLEDs). The incorporation of 4-chloro-2-(4-chlorophenyl)- into the polymer matrix resulted in improved electrical conductivity and light-emission efficiency compared to traditional materials .

Data Summary Table

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A comparative analysis of structurally related imidazo-pyridine derivatives is provided below, focusing on substituent variations and their implications:

Table 1: Structural and Physical Properties of Selected Imidazo-pyridine Derivatives

Key Observations :

Substituent Position: The 4,5-c vs. 4,5-b ring junction (e.g., ) alters the spatial arrangement of nitrogen atoms, affecting binding to biological targets like kinases or hemozoin . Chlorine vs.

Ring Saturation :

- Tetrahydro-imidazo[4,5-c]pyridine derivatives (e.g., CAS 1010902-77-8) exhibit reduced planarity, which may improve solubility but decrease aromatic interactions .

Critical Insights :

- Chlorine vs. Fluorine: Difluorophenyl analogs () show enhanced potency against hemozoin formation compared to monochloro derivatives, likely due to increased electronegativity and binding affinity .

- Piperazine Additions : Substitutions with piperazine or thiomorpholine (e.g., compound 50) improve aqueous solubility (PSA > 60 Ų) and reduce cytotoxicity .

Biological Activity

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system, with chlorine atoms located at specific positions that influence its reactivity and biological interactions. The structural formula is represented as follows:

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- exhibits various mechanisms of action based on its interaction with different biological targets:

- GABAA Receptor Modulation : The compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA neurotransmission, which may lead to sedative effects.

- Inhibition of Enzymes : It has been shown to inhibit histone methyltransferase EZH2 and other enzymes involved in critical biochemical pathways related to cancer cell proliferation and survival.

Biological Activity Overview

The biological activities of 1H-Imidazo(4,5-c)pyridine derivatives have been extensively studied across various domains:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from different research studies regarding its antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LN-229 (Glioblastoma) | 3.2 | |

| HCT-116 (Colorectal) | 0.7 | |

| NCI-H460 (Lung) | 21 | |

| K-562 (Chronic Myeloid) | 10 |

The compound shows selective activity against these cancer cells, indicating its potential utility in targeted cancer therapies.

Antiviral Activity

Research into the antiviral properties of this compound has shown moderate activity against certain viruses. Notably, it exhibited weak anti-influenza virus activity and selective inhibition against respiratory syncytial virus (RSV) with an EC50 value around 58 µM .

Case Studies

A significant study evaluated the efficacy of various imidazo(4,5-c)pyridine derivatives against human cancer cell lines. The study found that compounds with specific substitutions showed enhanced antiproliferative activity compared to unsubstituted analogs. For instance, bromo-substituted derivatives demonstrated superior potency against multiple cancer types .

Another investigation focused on the role of these compounds in modulating GABAA receptor activity. The results indicated that certain derivatives significantly increased GABAergic transmission, suggesting potential applications in treating anxiety and other neurological disorders.

Q & A

Basic Research Question

- 1H/13C NMR : uses 300 MHz NMR to confirm aromatic proton environments (δ 7.45–8.34 ppm) and adamantanyl methyl groups (δ 1.78 ppm) .

- LC/MS (ESI+) : Molecular ion peaks (e.g., [M+H]+ at m/z 338.1419) validate purity and molecular weight .

- X-ray Crystallography : resolves crystal structures of imidazo-pyridine derivatives to confirm regiochemistry .

Methodological Note : For ambiguous NOE effects, 2D-COSY or HSQC experiments differentiate between positional isomers .

How can researchers address contradictions in biological activity data between similar imidazopyridine derivatives?

Advanced Research Question

Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Reproducibility Checks : Re-synthesize compounds using protocols in and retest under standardized conditions (e.g., cell line consistency) .

- Metabolite Profiling : LC-HRMS identifies degradation products that may skew activity data .

- Comparative SAR : Cross-reference analogs in ’s table (e.g., amino vs. methyl derivatives) to isolate substituent effects .

What are the key physicochemical properties of 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine, and how do they influence experimental design?

Basic Research Question

- Solubility : Moderately soluble in DMSO (20–30 mg/mL) and water (<1 mg/mL), necessitating DMSO stock solutions for in vitro assays .

- Molecular Weight : 337.78 g/mol (calculated), within Lipinski’s rule limits for drug-likeness.

- Thermal Stability : TGA in shows decomposition above 250°C, indicating suitability for high-temperature reactions .

What strategies are effective in resolving isomeric byproducts during the synthesis of chloro-substituted imidazopyridines?

Advanced Research Question

- Chromatographic Separation : isolates cis/trans isomers via silica gel chromatography (hexane/EtOAc gradients) .

- Crystallization : Slow evaporation from MeOH/CH2Cl2 yields pure crystals for X-ray analysis .

- Kinetic Control : Lowering reaction temperature (e.g., 80°C vs. 140°C) reduces isomerization side reactions .

How can researchers modify the core imidazo[4,5-c]pyridine scaffold to enhance target selectivity?

Advanced Research Question

- Heteroatom Introduction : Replace chlorine with fluorine () to modulate electronic effects without steric bulk .

- Piperidine/Adamantane Fusion : shows that bulky groups (e.g., adamantanyl) improve allosteric modulation by restricting conformational flexibility .

- Bioisosteric Replacement : Substitute phenyl rings with pyridyl groups () to enhance solubility and H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.